Methyl 2-(3,6-dioxopiperazin-2-yl)acetate

Beschreibung

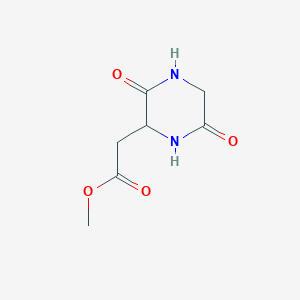

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(3,6-dioxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJRVMKCXNKPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Diketopiperazines, Including Methyl 2 3,6 Dioxopiperazin 2 Yl Acetate Precursors

Microbial Production of Diketopiperazines: Fungal and Bacterial Isolates

Microorganisms are prolific producers of DKPs, exhibiting a remarkable chemical diversity within this class of compounds. rsc.org Fungi and bacteria, in particular, are well-documented sources of a multitude of DKP derivatives. nih.govtandfonline.com

Fungi are a primary source for the discovery of DKP natural products. frontiersin.org Genera such as Aspergillus and Penicillium are especially known for producing a wide variety of these compounds. frontiersin.orgmdpi.com For instance, the fungus Eurotium cristatum, isolated from brick tea, is known to produce echinulin-related cyclic dipeptides. researchgate.net Marine-derived fungi have also proven to be a rich reservoir of unique DKP structures. frontiersin.org

Table 1: Examples of Diketopiperazines Isolated from Fungal Species

| Fungal Genus | Example Compound(s) | Source Context | Reference(s) |

|---|---|---|---|

| Aspergillus | Speramide C, 3,21-epi-taichunamide F | Sponge-derived fungus Aspergillus sclerotiorum | frontiersin.org |

| Penicillium | Spirotryprostatin G, Cyclotryprostatins F & G | Marine-derived fungus Penicillium brasilianum | mdpi.com |

| Eurotium | Eurotiumins A–C | Marine-derived fungus Eurotium sp. | mdpi.com |

Among bacteria, the genus Streptomyces is a particularly rich source of bioactive metabolites, including a vast number of diketopiperazines. tandfonline.com Marine actinomycetes, especially Streptomyces, continue to be a fruitful area for the discovery of novel DKP compounds. tandfonline.com These bacteria produce DKPs with diverse structures and biological activities. nih.govnih.gov For example, a new diketopiperazine, actinozine A, was isolated from a sponge-derived Streptomyces species. nih.gov Another study on the endophyte Streptomyces antimicrobicus identified several proline-containing DKPs. nih.gov

Table 2: Examples of Diketopiperazines Isolated from Streptomyces Species

| Bacterial Species | Example Compound(s) | Source Context | Reference(s) |

|---|---|---|---|

| Streptomyces sp. Call-36 | Actinozine A, Cyclo(D-Pro-L-Phe) | Sponge-derived actinomycete | nih.gov |

| Streptomyces sp. ZZ446 | Maculosin, Maculosin-O-α-L-rhamnopyranoside | Marine-sourced actinomycete | tandfonline.com |

| Streptomyces antimicrobicus BN122 | Cyclo-(L-Pro-L-Val), Cyclo-(L-Pro-L-Leu) | Endophyte from Oryza sativa | nih.gov |

| Streptomyces sp. SCSIO 41400 | Cyclo-(D-8-acetoxyl-Pro-L-Leu) | Mangrove-derived soil isolate | tandfonline.com |

Plant Sources of Diketopiperazine Derivatives

While microorganisms are the most prolific sources, DKPs are also found throughout the plant kingdom. nih.govtandfonline.com They can be formed during the chemical and thermal processing of foods and beverages derived from plants. wikipedia.orgnih.gov Additionally, methods have been developed for processing plant-based peptides under high temperature and pressure to produce extracts with high concentrations of specific DKPs, such as those found in tea, soybean, or malt (B15192052) extracts. google.com

Enzymatic and Non-Enzymatic Biosynthesis of Diketopiperazines

The formation of the diketopiperazine ring is a fundamental process that can occur through both enzymatic and non-enzymatic pathways. mdpi.com Non-enzymatic formation can happen spontaneously in dipeptides, particularly under thermal conditions, or as degradation products of larger polypeptides. wikipedia.orgresearchgate.net However, the biosynthesis of the vast majority of structurally diverse DKPs found in nature is a carefully controlled enzymatic process. mdpi.com

The core DKP structure is formed by the condensation of two α-amino acids. nih.govtandfonline.com This process involves the formation of two peptide bonds to create the characteristic six-membered ring. researchgate.net The cyclization can occur from a linear dipeptide, where the N-terminal amino group attacks the C-terminal ester or activated carboxyl group, leading to a "head-to-tail" condensation. mdpi.comresearchgate.net The specific precursors for the core of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate would be aspartic acid and another amino acid, which cyclize to form a cyclo(Asp-X) scaffold prior to further modifications.

Two main enzyme families are responsible for the biosynthesis of DKPs in nature: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.govnih.gov

Nonribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes predominantly found in fungi. nih.gov They assemble DKPs from free amino acid substrates without the use of ribosomes. nih.gov

Cyclodipeptide Synthases (CDPSs): These are smaller enzymes found mainly in bacteria. nih.gov In a unique mechanism, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), which are normally destined for ribosomal protein synthesis, as substrates for DKP formation. rsc.orgmdpi.com

Once the basic DKP ring is formed by either an NRPS or a CDPS, it often serves as a scaffold for further modification by a suite of "tailoring" enzymes. nih.govfrontiersin.org These enzymes, which can include oxidoreductases, methyltransferases, prenyltransferases, and cytochrome P450s, add functional groups that are crucial for the structural diversity and biological activity of the final DKP natural product. rsc.orgnih.govnih.gov

Environmental and Food-Related Contexts of Diketopiperazine Formation

Diketopiperazines (DKPs), a class of cyclic dipeptides, are widespread in various environmental and food-related contexts. mdpi.com Their formation is a result of both natural biosynthetic processes carried out by microorganisms and chemical transformations that occur during food processing. researchgate.netresearchgate.net These compounds are notable for their structural stability and diverse biological activities. researchgate.net

The formation of DKPs in food and beverages is a significant area of study, as they can influence taste and possess potential bioactivities. researchgate.netnih.gov They are often formed as degradation products of polypeptides during the chemical and thermal processing of food. wikipedia.org Two primary pathways for DKP formation in foods are thermal processing and fermentation. researchgate.net

During thermal processing, such as roasting, baking, or stewing, DKPs can be formed from amino acid precursors. baranlab.orgnih.gov This process is often considered a side reaction of the Maillard cascade, contributing to the flavor and color of cooked foods. researchgate.net For instance, numerous DKPs have been identified in thermally treated products like roasted cocoa, coffee, bread, and stewed beef. researchgate.netnih.govtandfonline.com The specific types of DKPs formed are dependent on the amino acid composition of the food's proteins. Proline-containing DKPs are particularly predominant in heated and fermented foods. tandfonline.com The formation is influenced by factors such as temperature, time, and pH. tandfonline.com

Fermentation is another major route for the generation of DKPs in food. nih.gov Various microorganisms, including bacteria and yeasts used in food preparation, produce DKPs as secondary metabolites. mdpi.comresearchgate.net Consequently, fermented foods and beverages such as cheese, beer, sake, and sourdough bread can contain a significant variety of these compounds. researchgate.nettandfonline.com For example, cyclo(L-His-L-Pro), one of the most studied simple DKPs, is found in high concentrations in fish and fish products. wikipedia.org

In the broader environment, DKPs are synthesized by a wide array of organisms. wikipedia.org They are ubiquitous secondary metabolites produced by microorganisms, including bacteria, fungi, and marine organisms. mdpi.comrsc.orgresearchgate.net These naturally occurring DKPs exhibit a vast range of biological activities. rsc.orgnih.gov Microorganisms are a prolific source, with bacteria (especially gram-negative bacteria) and fungi being major producers. wikipedia.orgnih.gov They have been isolated from diverse habitats, from terrestrial soils to marine sponges and sediments. mdpi.com The biosynthesis in these organisms is typically catalyzed by two families of enzymes: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). rsc.orgnih.gov

The specific compound, This compound , is a diketopiperazine formed from the cyclization of a dipeptide composed of a glycine (B1666218) residue and a methyl-esterified aspartic acid residue. While specific studies on its formation in environmental or food contexts are not extensively detailed in the literature, its genesis would follow the general principles of DKP formation. The presence of its amino acid precursors, aspartic acid and glycine, in protein-rich materials subjected to thermal processing or microbial activity could theoretically lead to its formation.

Interactive Data Tables

Table 1: Examples of Diketopiperazines Found in Various Food Products

| Food Product | Examples of Identified Diketopiperazines | Formation Context |

| Cocoa | Cyclo(Pro-Leu), Cyclo(Pro-Val), Cyclo(Pro-Phe), and 31 others nih.gov | Roasting (Thermal) nih.gov |

| Coffee | Cyclo(Ala-Pro), Cyclo(Gly-Pro), Cyclo(Leu-Pro), Cyclo(Phe-Pro) researchgate.nettandfonline.com | Roasting (Thermal) researchgate.net |

| Bread | Cyclo(Pro-Tyr), Cyclo(Pro-Phe) researchgate.net | Baking (Thermal) researchgate.net |

| Stewed Beef | Cyclo(Pro-Val), Cyclo(Ala-Val) wikipedia.org | Cooking (Thermal) wikipedia.org |

| Chicken Essence | Cyclo(Ala-Gly), Cyclo(Ser-Gly) wikipedia.orgtandfonline.com | Cooking (Thermal) tandfonline.com |

| Fermented Foods (e.g., Sake, Dried Bonito) | Proline-containing DKPs are predominant tandfonline.com | Fermentation tandfonline.com |

Table 2: Examples of Microorganisms Known to Produce Diketopiperazines

| Microorganism Type | Examples of Genera/Species | Habitat/Source |

| Bacteria | Pseudomonas aeruginosa, Bacillus subtilis, Lactobacillus plantarum mdpi.com | Widespread, including soil and plants mdpi.comwikipedia.org |

| Fungi | Aspergillus flavus, Alternaria alternata, Penicillium spp. mdpi.com | Terrestrial and marine environments mdpi.com |

| Marine Actinomycetes | Nocardiopsis sp. nih.gov | Marine environments nih.gov |

Synthetic Methodologies and Chemical Derivatization of Methyl 2 3,6 Dioxopiperazin 2 Yl Acetate and Its Analogues

Strategies for Diketopiperazine Ring Formation

The formation of the 2,5-diketopiperazine ring is a critical step in the synthesis of a vast number of natural products and their analogues. Various strategies have been developed to construct this heterocyclic system, ranging from classical cyclization reactions to modern multicomponent approaches.

A classical approach to the synthesis of the diketopiperazine scaffold involves the cyclization of α-amino acid esters. While direct dimerization of amino acid esters is a common method, a related strategy involves the reaction of an α-amino acid ester with a haloacetamide, such as bromoacetamide. This method proceeds through a two-step sequence: an initial N-alkylation of the amino acid ester by bromoacetamide to form an N-(carbamoylmethyl)amino acid ester intermediate, followed by an intramolecular cyclization.

The intramolecular cyclization is typically base-catalyzed and involves the nucleophilic attack of the nitrogen atom of the amino acid moiety onto the carbonyl carbon of the acetamide (B32628) group, leading to the formation of the six-membered diketopiperazine ring. The efficiency of this cyclization can be influenced by factors such as the nature of the base, the solvent, and the substituents on the α-carbon of the amino acid ester.

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Ref. |

| α-Amino acid ester | Bromoacetamide | N-(Carbamoylmethyl)amino acid ester | 2,5-Diketopiperazine | google.com |

This table illustrates a generalized reaction scheme for the formation of a diketopiperazine ring from an α-amino acid ester and bromoacetamide.

Iminodiacetic acid and its derivatives serve as versatile building blocks in organic synthesis. A plausible synthetic route to diketopiperazine structures, including the parent scaffold of Methyl 2-(3,6-dioxopiperazin-2-yl)acetate, can be envisioned through the condensation of iminodiacetic acid derivatives. For instance, the monoamide or monoester of iminodiacetic acid could undergo an intramolecular cyclization under appropriate conditions to yield a 2,5-diketopiperazine.

In a hypothetical pathway, the monoamide of iminodiacetic acid, upon activation of the remaining carboxylic acid group (e.g., conversion to an acid chloride or ester), could undergo an intramolecular nucleophilic attack by the amide nitrogen onto the activated carbonyl carbon. Alternatively, the diester of iminodiacetic acid could react with ammonia (B1221849) or a primary amine, leading to the formation of a diamide (B1670390) intermediate that could subsequently cyclize. While less common than other methods, this approach offers a potential entry to symmetrically substituted diketopiperazines.

| Starting Material | Reaction Type | Key Transformation | Product |

| Iminodiacetic acid monoamide | Intramolecular condensation | Activation of carboxylic acid and nucleophilic attack by amide nitrogen | 2,5-Diketopiperazine |

| Iminodiacetic acid diester | Aminolysis followed by cyclization | Reaction with ammonia/amine and subsequent intramolecular condensation | 2,5-Diketopiperazine |

This table outlines potential synthetic strategies for diketopiperazine formation starting from iminodiacetic acid derivatives.

The Dieckmann condensation is a well-established method for the intramolecular cyclization of diesters to form β-keto esters. researchgate.net A modified version of this reaction can be applied to the synthesis of piperazine-2,5-diones. This approach involves the base-mediated cyclization of substrates of the general structure R'-N(CH₂CO₂R'')CH₂CON(R''')CH₂CO₂R''''. A more specific application involves the cyclization of substructures like CH₂(CO₂R)-N(R')CO-CH₂-N(R'')CO₂Ph, where the terminal methylene (B1212753) group, activated by an adjacent ester, attacks the carbonyl group of the phenyl carbamate. acs.orgepa.gov The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.

Achieving stereocontrol during the formation of the diketopiperazine ring is crucial, especially when synthesizing chiral natural products or therapeutic agents. Diastereoselective synthesis of diketopiperazines can be achieved through various methods, including the use of chiral auxiliaries, stereoselective alkylations of enolates derived from a pre-formed diketopiperazine ring, and asymmetric catalysis. nih.gov For instance, the diastereoselective synthesis of diketopiperazine bis-α,β-epoxides has been reported, where the stereoselectivity is controlled during a bromohydration-cyclization sequence. nih.gov The inherent chirality of the amino acid precursors can also direct the stereochemical outcome of the cyclization.

| Chiral Source | Method | Stereochemical Outcome | Ref. |

| Chiral amino acid precursors | Dimerization and cyclization | Diastereoselective formation of cis or trans isomers | nih.gov |

| Chiral auxiliary | Asymmetric synthesis | High enantiomeric excess | osti.gov |

| Pre-formed chiral DKP | Diastereoselective alkylation | Introduction of new stereocenters with high control | researchgate.net |

This table summarizes various approaches to achieve stereoselectivity in diketopiperazine synthesis.

The intermediates formed during cyclization reactions, such as the Dieckmann condensation, are typically transient species. However, under certain conditions, it is possible to trap these intermediates, providing access to novel molecular scaffolds. For instance, the enolate intermediate formed during a Dieckmann-type cyclization could potentially be trapped by an electrophile before it undergoes the final protonation step. In the context of diketopiperazine synthesis, the trapping of a bicyclic intermediate formed via a Dieckmann cyclization could lead to more complex, fused ring systems. baranlab.org While specific examples of trapping Dieckmann intermediates in the synthesis of simple diketopiperazines are not extensively documented, the principle remains a powerful tool in organic synthesis for increasing molecular complexity.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse molecular scaffolds. wikipedia.org This reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be ingeniously applied to the synthesis of diketopiperazines. In a typical Ugi-based approach to DKPs, a dipeptide is used as the bifunctional component, reacting with an aldehyde and an isocyanide to form a linear precursor that subsequently cyclizes to the diketopiperazine ring. This method allows for the introduction of a wide variety of substituents at different positions of the DKP core in a single step.

Recent advancements have focused on developing one-pot procedures where the Ugi reaction is followed by a subsequent cyclization step without the need for isolation of the intermediate. These strategies often employ "convertible" isocyanides, which facilitate the final ring closure. The Ugi reaction has proven to be compatible with a range of functional groups and has been utilized in both solution-phase and solid-phase synthesis of DKP libraries.

| Ugi-4CR Components | Cyclization Strategy | Key Advantage | Ref. |

| Dipeptide, aldehyde, isocyanide | Spontaneous or induced cyclization of Ugi product | High diversity and efficiency | wikipedia.org |

| Amino acid, aldehyde, isocyanide, and a second amino acid derivative | Post-Ugi deprotection and cyclization | Modular and versatile | wikipedia.org |

| Convertible isocyanide in Ugi reaction | Acid- or base-mediated cyclization | Facile ring closure | wikipedia.org |

This table provides an overview of different strategies for synthesizing diketopiperazines using the Ugi multicomponent reaction.

Cyclization via Fmoc/Boc Deprotection and Concomitant Ring Closure

A prevalent strategy for the synthesis of diketopiperazines, including this compound, involves the cyclization of a linear dipeptide precursor. This process is frequently facilitated by the deprotection of an N-terminal protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, followed by a spontaneous intramolecular aminolysis of a C-terminal ester. nih.govnih.gov

The choice between the Fmoc and Boc protecting groups dictates the deprotection conditions. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mgutheses.in Conversely, the Boc group is acid-labile and is cleaved with strong acids such as trifluoroacetic acid (TFA). csic.es

The general sequence for this synthetic approach is as follows:

Dipeptide Synthesis : A dipeptide, in this case, a derivative of glycyl-aspartate, is synthesized with the N-terminus protected by either an Fmoc or Boc group and the C-terminus of the aspartate residue esterified, for instance, as a methyl ester.

N-terminal Deprotection : The N-terminal protecting group is removed under the appropriate conditions (base for Fmoc, acid for Boc). This exposes the free amine of the N-terminal amino acid residue.

Intramolecular Cyclization : The newly liberated primary amine then acts as a nucleophile, attacking the carbonyl carbon of the C-terminal methyl ester. This intramolecular cyclization results in the formation of the six-membered diketopiperazine ring and the elimination of methanol (B129727).

This method is particularly well-suited for solid-phase peptide synthesis (SPPS), where the dipeptide can be assembled on a resin, deprotected, and cyclized either in solution after cleavage from the resin or, in some cases, directly on the solid support. nih.gov However, a common side reaction during the synthesis of peptides on solid supports is the undesired formation of diketopiperazines, especially when proline is the second amino acid in the sequence. researchgate.netnih.gov While a side reaction in linear peptide synthesis, this tendency is harnessed for the deliberate synthesis of DKPs.

| Protecting Group | Deprotection Reagent | Typical Conditions | Key Advantages |

|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine | 20% Piperidine in DMF | Mild, base-labile conditions compatible with acid-sensitive functionalities. |

| Boc (tert-Butyloxycarbonyl) | Trifluoroacetic acid (TFA) | 50% TFA in Dichloromethane (DCM) | Strong acid cleavage; orthogonal to base-labile protecting groups. |

Synthesis of this compound from Chiral Pool Precursors (e.g., (S)-Aspartate)

The use of chiral pool precursors is a powerful strategy in asymmetric synthesis, allowing for the incorporation of pre-existing stereocenters from readily available and enantiomerically pure starting materials into the target molecule. (S)-Aspartic acid is an excellent chiral precursor for the synthesis of this compound, as it provides the desired stereochemistry at the C-2 position of the diketopiperazine ring. acs.org

A plausible synthetic route commencing from (S)-aspartic acid would involve the following key transformations:

Protection and Esterification : The amino group of (S)-aspartic acid is first protected, for example, with a Boc or benzyloxycarbonyl (Cbz) group. The side-chain carboxylic acid can be selectively protected, or both carboxylic acids can be esterified, followed by selective hydrolysis of the α-ester. A common method for esterification is treatment with methanol in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane. nih.govresearchgate.netgoogle.com

Peptide Coupling : The resulting N-protected aspartic acid derivative, with a free α-carboxylic acid and a methyl ester at the β-position, is then coupled with glycine (B1666218) methyl ester hydrochloride. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (HOSu), or other modern coupling agents can be employed. nih.govorgsyn.org

Deprotection and Cyclization : The N-protecting group of the newly formed dipeptide is removed. The resulting free amine undergoes intramolecular cyclization with the glycine methyl ester to furnish the diketopiperazine ring, yielding the target molecule, this compound.

This approach ensures the retention of the stereochemical integrity of the (S)-aspartate precursor, leading to the enantiomerically pure diketopiperazine. A similar strategy has been applied in the synthesis of β-(S-methyl)thioaspartic acid and its derivatives, highlighting the utility of N-protected L-aspartic acid derivatives in preparing functionalized amino acids. nih.gov

Introduction of Diversity via Side Chain Functionalization

The diketopiperazine scaffold is amenable to a wide range of chemical modifications, allowing for the introduction of diverse functional groups at various positions. This chemical tractability is a key reason for the interest in DKPs as templates for drug discovery. researchgate.net

The nitrogen atoms of the diketopiperazine ring can be functionalized through N-alkylation, which can significantly impact the molecule's physicochemical properties, such as lipophilicity and metabolic stability. monash.edu N-alkylation is typically achieved by treating the diketopiperazine with a suitable base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent.

Commonly used bases include sodium hydride (NaH), potassium carbonate (K2CO3), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of alkylating agent can vary widely, from simple alkyl halides like methyl iodide to more complex electrophiles. jgtps.comnih.gov Selective mono- or di-alkylation can often be controlled by stoichiometry and reaction conditions. For instance, in the synthesis of unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines, N-amide alkylated dipeptide methyl esters are cyclized and then further alkylated. researchgate.net Another approach involves the direct N-alkylation of unprotected amino acids with alcohols, which could be adapted for DKP synthesis. core.ac.uk

The introduction of unsaturation into the diketopiperazine ring or its side chains can provide access to novel analogues with altered conformations and biological activities. One common method to achieve this is through the condensation of the diketopiperazine with aldehydes, leading to the formation of exocyclic double bonds. mdpi.com

For example, 3,6-diunsaturated 2,5-diketopiperazines can be synthesized by the condensation of a simple diketopiperazine, such as cyclo(Gly-Gly), with various aromatic aldehydes in the presence of a base like sodium acetate (B1210297) in acetic anhydride. This reaction introduces benzylidene-type functionalities at the 3 and 6 positions of the DKP ring. These unsaturated derivatives have shown promising anticancer activities. mdpi.com

Modification at the chiral centers of this compound allows for the exploration of the stereochemical requirements for biological activity and the generation of diastereomeric libraries. nih.govfigshare.com One powerful method for such derivatization is the alkylation of diketopiperazine enolates.

By treating a diketopiperazine with a strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), an enolate can be generated. This enolate can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the α-carbon. The stereochemical outcome of this alkylation can often be controlled by the existing stereocenters in the diketopiperazine, leading to diastereoselective functionalization. st-andrews.ac.uk For instance, enolates of (S)-N,N'-bis-(p-methoxybenzyl)-3-iso-propylpiperazine-2,5-dione have been shown to exhibit high levels of enantiodiscrimination in alkylations with racemic electrophiles. st-andrews.ac.uk This strategy allows for the asymmetric synthesis of novel α-amino acid derivatives upon hydrolysis of the modified diketopiperazine.

Furthermore, chiral derivatizing agents can be used to distinguish between enantiomers and diastereomers for analytical purposes, such as chiral gas chromatography, which can be crucial for assessing the stereochemical purity of the synthesized compounds. nih.gov

Large-Scale Synthesis Approaches for Diketopiperazines

The development of scalable and efficient synthetic routes is crucial for the translation of promising diketopiperazine-based compounds from the laboratory to potential clinical and commercial applications. While many of the aforementioned methods can be adapted for larger-scale production, certain considerations become more prominent.

For instance, chemoenzymatic methods are gaining traction for the synthesis of DKPs. The use of enzymes, such as the adenylation domain of tyrocidine synthetase A, allows for the one-pot synthesis of a wide variety of DKPs from amino acid precursors under mild conditions and with high stereospecificity, which is highly advantageous for large-scale production. nih.gov

Furthermore, insights from the industrial production of complex natural products containing a diketopiperazine core, such as the antibiotic bicyclomycin (B1666983), can inform strategies for the large-scale synthesis of simpler DKPs. doi.orgnih.govacs.orgnih.gov The biosynthesis of bicyclomycin involves a cyclodipeptide synthase that forms the initial DKP scaffold, which is then elaborated by a series of oxidative enzymes. nih.gov Fermentation-based approaches, inspired by such natural biosynthetic pathways, could offer a sustainable and scalable route to certain DKP derivatives.

Additionally, the use of diketopiperazines as monomers for the synthesis of poly(amino acids) is being explored. whiterose.ac.ukresearchgate.net The development of efficient ring-opening polymerization (ROP) methods for DKPs could drive the demand for large quantities of these cyclic monomers, further stimulating research into their scalable synthesis.

| Synthetic Approach | Key Features | Potential for Large-Scale Synthesis |

|---|---|---|

| Fmoc/Boc Deprotection and Cyclization | Well-established solution and solid-phase methods. | Adaptable, but may require significant solvent usage and purification steps. |

| Chiral Pool Synthesis | Enantiomerically pure products from readily available starting materials. | Feasible, dependent on the cost and availability of the chiral precursor. |

| Chemoenzymatic Synthesis | High stereospecificity, mild reaction conditions, one-pot procedures. | Highly promising due to green chemistry principles and potential for high titers. |

| Fermentation/Biosynthesis | Sustainable production of complex DKPs. | Potentially very cost-effective for specific DKP structures if a suitable biological pathway exists or can be engineered. |

Chemoenzymatic Synthesis of Diketopiperazine Derivatives

Chemoenzymatic synthesis represents a powerful strategy that combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysts. In the context of diketopiperazine derivatives, this approach offers a valuable route to stereoisomerically pure compounds, which are often challenging to obtain through purely chemical methods. Enzymes, operating under mild reaction conditions, can introduce chirality and functional groups with high precision, complementing traditional organic synthesis.

One of the prominent enzymes utilized in the chemoenzymatic production of diketopiperazines is Penicillin G acylase (PGA). researchgate.netnih.gov This industrial enzyme is well-regarded for its role in the synthesis of β-lactam antibiotics, but its application has been extended to peptide synthesis. researchgate.net The synthesis of the diketopiperazine core often proceeds via the enzymatic formation of a linear dipeptide, which subsequently undergoes spontaneous or induced cyclization.

Research has demonstrated the efficacy of immobilized Escherichia coli penicillin acylase in synthesizing chiral dipeptides of phenylglycine. researchgate.net The enzyme exhibits high selectivity for L-amino acids as the nucleophile. This property was exploited in the acylation of L-phenylglycine by D-phenylglycine amide at a pH of 9.7, which resulted in the formation of D-phenylglycyl-L-phenylglycine in a 69% yield without the formation of isomers or tripeptides. researchgate.net In contrast, the enzyme shows low enantiospecificity for the acyl donor, which allows for the preparation of L,L-dipeptides. For instance, using L-phenylglycine methyl ester as both the acyl donor and acceptor at a pH of 7.5 yielded L-phenylglycyl-L-phenylglycine methyl ester with a 63% yield. researchgate.net A key advantage of this specific reaction is the precipitation of the product, which effectively prevents the formation of longer oligomers. researchgate.net These dipeptide esters can then readily cyclize to form the corresponding diketopiperazines in aqueous methanol. researchgate.net This chemoenzymatic route has been successfully applied to prepare a variety of stereoisomerically pure diketopiperazines from D-(-)-phenylglycine amide and different natural α-amino acids. princeton.edu

The general scheme for this chemoenzymatic approach involves two main steps:

Enzymatic Dipeptide Synthesis: A kinetically controlled synthesis where an N-acylated amino acid (acyl donor) reacts with an amino acid ester or amide (nucleophile) in the presence of an enzyme like penicillin acylase.

Spontaneous Cyclization: The resulting dipeptide ester, under appropriate conditions (e.g., pH adjustment, solvent change), undergoes intramolecular cyclization to form the thermodynamically stable 2,5-diketopiperazine ring, releasing the ester's alcohol group.

The following table summarizes the findings from penicillin acylase-catalyzed synthesis of dipeptide precursors to diketopiperazines.

| Acyl Donor | Nucleophile | Enzyme | pH | Product | Yield (%) | Subsequent Diketopiperazine |

| D-Phenylglycine amide | L-Phenylglycine | Immobilized E. coli Penicillin Acylase | 9.7 | D-Phenylglycyl-L-phenylglycine | 69 | trans-3,6-Diphenylpiperazine-2,5-dione |

| L-Phenylglycine methyl ester | L-Phenylglycine methyl ester | Immobilized E. coli Penicillin Acylase | 7.5 | L-Phenylglycyl-L-phenylglycine methyl ester | 63 | cis-3,6-Diphenylpiperazine-2,5-dione |

Beyond penicillin acylase, the biosynthesis of diketopiperazines in nature provides inspiration for other enzymatic strategies. Microorganisms utilize enzymes such as cyclodipeptide synthases (CDPSs) to assemble the diketopiperazine scaffold. rsc.org These enzymes use aminoacyl-tRNAs as substrates, bridging primary and secondary metabolism to produce a wide array of diketopiperazine natural products. nih.gov While the direct application of CDPSs in industrial chemoenzymatic processes is an area of ongoing research, they highlight the diverse enzymatic machinery available for constructing the diketopiperazine core.

The chemoenzymatic approach is not limited to peptide-forming enzymes. Lipases have also been employed in key steps for the synthesis of precursors to complex heterocyclic molecules. For example, a lipase-mediated Baeyer-Villiger oxidation has been used as a key step in a chemoenzymatic pathway to produce chiral epoxides, which are valuable synthetic intermediates. mdpi.com Such enzymatic reactions could potentially be integrated into synthetic routes for functionalized diketopiperazine analogues.

Structural and Conformational Analysis of Methyl 2 3,6 Dioxopiperazin 2 Yl Acetate and Diketopiperazine Scaffolds

Conformational Rigidity and Flexibility of the Diketopiperazine Ring System

The 2,5-diketopiperazine (DKP) ring is a six-membered heterocyclic scaffold formed from the condensation of two α-amino acids. This cyclic structure imparts significant conformational constraints compared to linear dipeptides, making it a stable and predictable backbone for drug design. nih.govrsc.org However, the ring is not strictly planar. Early X-ray crystallography studies on the parent 2,5-diketopiperazine suggested a planar solid-state structure, largely influenced by intermolecular hydrogen bonding in the crystal lattice. nih.gov More advanced studies, including gas-phase microwave spectroscopy and ab initio calculations, have since established that the boat conformation is, in fact, the lowest energy conformer. nih.govalliedacademies.org

The energy difference between the boat and planar conformations is small, typically in the range of 1.3–1.7 kcal/mol, which indicates a significant degree of flexibility. nih.govalliedacademies.org This low energy barrier allows the ring to interconvert between different conformations, including various boat and twist-boat forms. sciforum.net The specific conformation adopted by a substituted DKP is heavily influenced by the nature and stereochemistry of its side chains (substituents at the C-3 and C-6 positions). The ring puckers to minimize steric interactions between these substituents. sciforum.net

Cis-Disubstituted DKPs : These are typically formed from two L- or two D-amino acids and generally favor a boat or flattened-boat conformation. nih.govsciforum.net

Trans-Disubstituted DKPs : Formed from one L- and one D-amino acid, these have a less predictable conformation but are also non-planar. alliedacademies.org

Influence of Aromatic Rings : When a substituent contains an aromatic ring, such as the phenyl group in cyclo(Phe-Pro), it tends to fold over the DKP ring. This interaction can force the DKP ring into a more planar conformation to maximize the favorable intramolecular interaction. rsc.org

This inherent balance of rigidity and flexibility is a key feature of the DKP scaffold, providing a stable platform while allowing for conformational adjustments to bind effectively to biological targets. mdpi.com

| Conformation | Description | Relative Stability | Reference |

|---|---|---|---|

| Planar | All ring atoms lie in the same plane. Often observed in early solid-state studies. | Higher energy state (transition state or shallow minimum) | nih.gov |

| Boat | The lowest energy conformer in the gas phase and often in solution. Minimizes steric strain. | Global minimum | nih.govalliedacademies.org |

| Twist-Boat | An intermediate conformation between boat forms. | Slightly higher in energy than the boat form | sciforum.net |

Chirality and Stereochemical Considerations in Diketopiperazine Structures

The chirality of the constituent amino acids is a fundamental determinant of the three-dimensional structure of DKPs. Since Methyl 2-(3,6-dioxopiperazin-2-yl)acetate is derived from the cyclization of a dipeptide (formally, one glycine (B1666218) and one aspartic acid methyl ester residue), it possesses at least one stereocenter at the C-3 position (the carbon bearing the methyl acetate (B1210297) side chain). This gives rise to stereoisomers (enantiomers and diastereomers) that can have profoundly different biological activities.

The stereochemistry at the α-carbons (C-3 and C-6) dictates the relative orientation of the side chains:

cyclo(L-Xaa-L-Yaa) or cyclo(D-Xaa-D-Yaa) : These homochiral precursors result in a cis-configuration, where both side chains are on the same side of the DKP ring plane (either both axial or both equatorial in a boat conformation). nih.gov

cyclo(L-Xaa-D-Yaa) or cyclo(D-Xaa-L-Yaa) : These heterochiral precursors lead to a trans-configuration, with side chains on opposite sides of the ring plane. nih.gov

Advanced Spectroscopic Characterization in Structural Elucidation (e.g., NMR, HRMS)

The structural elucidation of this compound and other DKPs relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₀N₂O₄), HRMS would confirm its molecular weight of 186.17 g/mol . Tandem mass spectrometry (MS/MS) provides further structural information through characteristic fragmentation patterns. For DKPs, common fragmentation pathways involve the cleavage of the six-membered ring, typically initiated by the loss of CO or the entire side chain from one of the α-carbons. These fragmentation patterns can help identify the constituent amino acid residues.

| Adduct | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 187.07134 | 138.6 |

| [M+Na]⁺ | 209.05328 | 145.3 |

| [M-H]⁻ | 185.05678 | 136.4 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of DKPs in solution.

¹H and ¹³C NMR : These experiments identify the number and type of protons and carbons in the molecule, confirming the basic structure. The chemical shifts of the α-protons are particularly sensitive to the ring conformation and the orientation of the side chains.

2D NMR Techniques : Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish covalent connectivity within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is crucial for conformational analysis. It detects protons that are close in space (typically < 5 Å), providing information about the folding of the DKP ring and the orientation of the side chains relative to the ring. For example, NOE cross-peaks can confirm a folded conformation where an aromatic side chain is positioned over the DKP ring.

These spectroscopic methods, often used in combination, provide a comprehensive picture of the molecule's structure, from its elemental composition and connectivity to its preferred conformation in solution.

X-ray Crystallography in Determining Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles. For chiral molecules like DKPs, it is an unparalleled tool for the unambiguous determination of both relative and absolute stereochemistry.

While a crystal structure for this compound itself is not publicly available, the structure of its corresponding carboxylate, catena-diaqua-sodium (3,6-dioxopiperazin-2-yl)-acetate , has been reported. This structure provides direct insight into the solid-state conformation of the core DKP-acetate framework.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₂NaO₆ |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 (No. 14) |

| a (Å) | 13.9552(5) |

| b (Å) | 10.7372(3) |

| c (Å) | 6.2156(2) |

| β (°) | 93.981(1) |

| Volume (ų) | 929.1 |

The analysis of such a crystal structure reveals the precise puckering of the DKP ring and the orientation of the carboxymethyl side chain in the crystalline state. This information is invaluable for validating computational models and understanding the intrinsic conformational preferences of the molecule, which are often influenced by crystal packing forces and intermolecular interactions like hydrogen bonding.

For determining absolute configuration, X-ray crystallography utilizes the phenomenon of anomalous dispersion. When an enantiomerically pure compound crystallizes in a non-centrosymmetric space group, the differences in the intensities of Bijvoet pairs of reflections can be used to determine the absolute spatial arrangement of the atoms, thus assigning the correct R/S configuration to each stereocenter. This is a crucial step in the development of chiral drugs, where different enantiomers can have vastly different biological effects.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Design

Computational chemistry and molecular modeling have become indispensable tools for studying the structural and conformational properties of DKP scaffolds. These methods complement experimental techniques like NMR and X-ray crystallography by providing detailed insights into the dynamic behavior and energetic landscape of these molecules.

Density Functional Theory (DFT) calculations are frequently used to explore the potential energy surface of the DKP ring. These studies have been instrumental in confirming that the non-planar boat conformation is energetically more favorable than the planar form, with a relatively low energy barrier for ring puckering (interconversion between boat enantiomers). acs.org DFT can also be used to predict spectroscopic properties, such as NMR chemical shifts, which aids in the interpretation of experimental data and can help distinguish between different possible stereoisomers or conformers.

Molecular Dynamics (MD) simulations allow for the exploration of the conformational space of DKPs over time, providing a picture of their flexibility and the equilibrium between different conformers in solution. MD simulations can reveal how the DKP scaffold interacts with solvent molecules and can be used to model its binding to a biological target, such as a protein receptor. escholarship.org These simulations are crucial for understanding the structure-activity relationship (SAR) and for the rational design of new DKP-based compounds with improved binding affinity and specificity.

In silico tools are also used for:

Conformational Searches : Algorithms are used to systematically or randomly sample possible conformations to identify low-energy structures.

Molecular Docking : This technique predicts the preferred orientation of a DKP molecule when bound to a receptor, helping to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are important for biological activity. nih.govmdpi.com

3D-QSAR (Quantitative Structure-Activity Relationship) : Models are built to correlate the three-dimensional properties of a series of DKP derivatives with their biological activity, guiding the design of more potent analogs.

Together, these computational approaches provide a powerful platform for analyzing the complex conformational behavior of this compound and designing novel DKP derivatives for therapeutic applications.

Q & A

Q. How can the stereochemical integrity of this compound be preserved during synthetic scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.